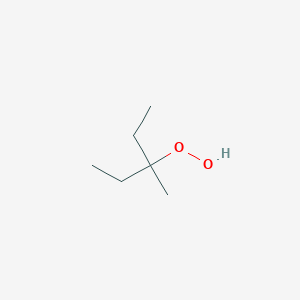
1-Ethyl-1-methylpropyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methylpropyl hydroperoxide is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators for polymerization reactions, bleaching agents, and in various other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpropyl hydroperoxide can be synthesized through the reaction of 3-methylpentan-3-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Methylpentan-3-ol} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 3-methylpentan-3-ol in the presence of a strong acid catalyst. The reaction mixture is maintained at a controlled temperature to ensure the efficient formation of the peroxide compound while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-Ethyl-1-methylpropyl hydroperoxide can undergo oxidation reactions, where it acts as an oxidizing agent. This property is utilized in various industrial processes.
Reduction: The compound can be reduced to 3-methylpentan-3-ol in the presence of reducing agents.
Decomposition: Organic peroxides are known for their tendency to decompose, often releasing oxygen and forming radicals. This decomposition can be catalyzed by heat, light, or metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Decomposition: Decomposition can be induced by heating the compound or exposing it to ultraviolet light.
Major Products Formed:
Oxidation: The major products depend on the specific conditions and reagents used but can include various oxidized organic compounds.
Reduction: The primary product is 3-methylpentan-3-ol.
Decomposition: Decomposition typically results in the formation of radicals and oxygen gas.
Applications De Recherche Scientifique
Polymerization Initiator
One of the primary applications of 1-Ethyl-1-methylpropyl hydroperoxide is as a polymerization initiator in the production of various plastics and resins. Hydroperoxides are widely used to initiate radical polymerization processes, leading to the formation of polymers with desirable properties.
- Table 1: Polymerization Initiators Comparison
| Compound | Type | Initiation Mechanism |
|---|---|---|
| This compound | Hydroperoxide | Radical generation |
| Benzoyl peroxide | Hydroperoxide | Radical generation |
| Methyl ethyl ketone peroxide | Hydroperoxide | Radical generation |
Chemical Intermediate
In organic synthesis, this compound serves as a valuable intermediate for the production of various chemical compounds. Its ability to undergo further reactions allows for the synthesis of more complex molecules.
- Case Study: Synthesis of Epoxides
Antimicrobial Agent
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in pharmaceutical formulations. The compound's ability to generate reactive oxygen species could enhance its efficacy against various pathogens.
- Case Study: Antimicrobial Efficacy
Oxidative Treatment Processes
The compound's oxidative properties make it suitable for environmental applications, particularly in wastewater treatment processes where it can assist in breaking down organic pollutants through advanced oxidation processes.
- Research Findings
Safety and Handling Considerations
While the applications of this compound are promising, safety considerations must be taken into account due to its reactive nature. Proper handling protocols should be established to mitigate risks associated with exposure and potential hazards during industrial use.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1-methylpropyl hydroperoxide involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two radicals (RO•). These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylpentane-2-peroxol: Another organic peroxide with similar properties but different structural configuration.
3-Ethyl-3-methylpentane-2-peroxol: A compound with a similar peroxide functional group but with an additional ethyl group.
Uniqueness: 1-Ethyl-1-methylpropyl hydroperoxide is unique due to its specific structure, which influences its reactivity and stability. The position of the methyl group and the peroxide functional group makes it particularly effective as an initiator for polymerization reactions and as an oxidizing agent.
Propriétés
Numéro CAS |
17437-25-1 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
Clé InChI |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
SMILES canonique |
CCC(C)(CC)OO |
Synonymes |
1-Ethyl-1-methylpropyl hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















